3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H15ClN2O3 It is a derivative of oxazolidinone, a class of compounds known for their antibiotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride typically involves the reaction of 4-aminocyclohexanone with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidine-2,4-dione ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. In the case of its antibiotic properties, it inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. This action is similar to other oxazolidinone antibiotics, which are known to be effective against multidrug-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different chemical structure.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Sutezolid: An oxazolidinone in clinical development with promising activity against tuberculosis.
Uniqueness
3-(4-Aminocyclohexyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its cyclohexyl group provides additional stability and potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWLYOJXKGLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C(=O)COC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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